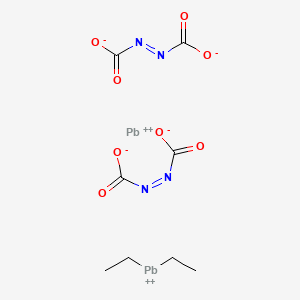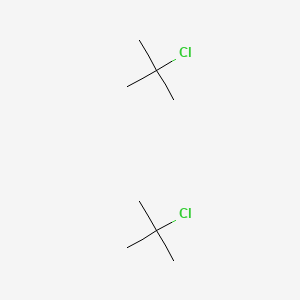
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a complex organolead compound Organolead compounds are characterized by the presence of carbon-lead bonds
準備方法
The synthesis of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) typically involves the reaction of diethyllead(2+) with N-carboxylatoiminocarbamate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure the purity and stability of the compound.
化学反応の分析
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead ions to lower oxidation states.
Substitution: The compound can participate in substitution reactions where the lead atoms are replaced by other metal ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .
科学的研究の応用
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
作用機序
The mechanism of action of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain carbon-lead bonds, (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is unique due to its specific functional groups and chemical structure.
Conclusion
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a versatile organolead compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for scientific research and industrial use. Further studies are needed to fully understand its potential and optimize its applications.
特性
IUPAC Name |
(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2N2O4.2C2H5.2Pb/c2*5-1(6)3-4-2(7)8;2*1-2;;/h2*(H,5,6)(H,7,8);2*1H2,2H3;;/q;;;;2*+2/p-4/b2*4-3+;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUDQOWVULPJD-HYTOEPEZSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb+2]CC.C(=O)(N=NC(=O)[O-])[O-].C(=O)(N=NC(=O)[O-])[O-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Pb+2]CC.C(=O)([O-])/N=N/C(=O)[O-].C(=O)([O-])/N=N/C(=O)[O-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O8Pb2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.0e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)
![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)

![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)


![Cyclohexa-1,3-dien-5-yne;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8210292.png)




![3-Amino-1-(carbamoylamino)-1-[2-(carbamoylamino)hydrazinyl]urea](/img/structure/B8210336.png)


